Bisphenol F Glycidyl (2-Chloro-1-propanol) Ether
CAS No.: 194672-61-2
Cat. No.: VC0042299
Molecular Formula: C19H21ClO4
Molecular Weight: 348.823
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 194672-61-2 |
|---|---|
| Molecular Formula | C19H21ClO4 |
| Molecular Weight | 348.823 |
| IUPAC Name | 2-chloro-3-[4-[[4-(oxiran-2-ylmethoxy)phenyl]methyl]phenoxy]propan-1-ol |
| Standard InChI | InChI=1S/C19H21ClO4/c20-16(10-21)11-22-17-5-1-14(2-6-17)9-15-3-7-18(8-4-15)23-12-19-13-24-19/h1-8,16,19,21H,9-13H2 |
| Standard InChI Key | YNNXTUKUDSTFCN-UHFFFAOYSA-N |
| SMILES | C1C(O1)COC2=CC=C(C=C2)CC3=CC=C(C=C3)OCC(CO)Cl |
Introduction
Chemical Identity and Structure
Bisphenol F Glycidyl (2-Chloro-1-propanol) Ether is an organic compound that combines structural elements of bisphenol F with glycidyl and chloro-propanol moieties. The compound features a characteristic diphenylmethane structure with specialized functional groups that influence its chemical behavior and potential applications.
Identification Parameters
The compound is definitively identified through several standardized parameters that enable its precise classification in chemical databases and research literature. These identification markers are crucial for ensuring accuracy in both research and commercial contexts.
| Parameter | Value |
|---|---|
| CAS Number | 194672-61-2 |
| Molecular Formula | C₁₉H₂₁ClO₄ |
| Molecular Weight | 348.823 g/mol |
| IUPAC Name | 2-chloro-3-[4-[[4-(oxiran-2-ylmethoxy)phenyl]methyl]phenoxy]propan-1-ol |
| InChIKey | YNNXTUKUDSTFCN-UHFFFAOYSA-N |
The compound is formally recognized by its IUPAC name: 2-chloro-3-[4-[[4-(oxiran-2-ylmethoxy)phenyl]methyl]phenoxy]propan-1-ol . This systematic nomenclature precisely describes its chemical composition and structure, while its unique CAS number (194672-61-2) provides a standardized identifier within chemical databases and regulatory frameworks .
Molecular Structure
The molecular structure of Bisphenol F Glycidyl (2-Chloro-1-propanol) Ether features several distinct functional groups that determine its chemical behavior:
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A bisphenol F backbone consisting of two phenol rings connected by a methylene bridge
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An oxirane (epoxide) ring attached via a methoxy linker to one phenol ring
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A 2-chloro-1-propanol group attached to the other phenol ring
The compound can be represented by the SMILES notation: C1C(O1)COC2=CC=C(C=C2)CC3=CC=C(C=C3)OCC(CO)Cl . This structure incorporates both polar and non-polar regions, contributing to its specialized chemical behavior and potential applications.
Physicochemical Properties
Bisphenol F Glycidyl (2-Chloro-1-propanol) Ether possesses a unique set of physicochemical properties that determine its behavior in various chemical environments and applications. These properties are essential considerations for researchers working with this compound.
The compound's relatively high XLogP3-AA value of 3.5 suggests moderate lipophilicity, indicating potential for membrane permeability while maintaining some water solubility due to its hydroxyl and epoxy functional groups . The presence of four hydrogen bond acceptors and one hydrogen bond donor suggests moderate potential for intermolecular interactions in solution .
Chemical Reactivity
The chemical reactivity of Bisphenol F Glycidyl (2-Chloro-1-propanol) Ether is largely determined by its functional groups. The compound contains several reactive centers:
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The epoxide (oxirane) ring, which is susceptible to nucleophilic attack
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The chloro group, which can participate in substitution reactions
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The hydroxyl group, which can undergo esterification or etherification
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The ether linkages, which provide stability but can be cleaved under certain conditions
These reactive centers make the compound particularly valuable for specialized chemical syntheses, especially in polymer chemistry where controlled reactivity is essential for creating materials with specific properties.
| Supplier | Catalog Reference | Quantity | Price |
|---|---|---|---|
| CymitQuimica | TR-B519580 | 50mg | 11,848.00 € |
The high cost (approximately 237 €/mg) indicates specialized synthesis requirements and limited production scale, consistent with its classification as a research chemical .
Applications and Research Usage
Bisphenol F Glycidyl (2-Chloro-1-propanol) Ether is primarily classified as a research chemical, with specific applications inferred from its structure and the general uses of related bisphenol derivatives.
Environmental Implications
Environmental considerations for Bisphenol F Glycidyl (2-Chloro-1-propanol) Ether must be evaluated in the context of general knowledge about bisphenol compounds, as specific environmental data for this compound is limited in the search results.
Regulatory Status
Comparison with Related Compounds
Understanding Bisphenol F Glycidyl (2-Chloro-1-propanol) Ether in the context of related compounds provides valuable insights into its unique properties and potential applications.
Relation to Other Bisphenol Derivatives
Bisphenol F Glycidyl (2-Chloro-1-propanol) Ether represents a specialized derivative within the broader family of bisphenol compounds. While Bisphenol A is the most widely studied and commercially significant bisphenol, Bisphenol F derivatives offer distinct properties due to their different molecular structure.
The table below compares key structural features of Bisphenol F Glycidyl (2-Chloro-1-propanol) Ether with Bisphenol A:
| Feature | Bisphenol F Glycidyl (2-Chloro-1-propanol) Ether | Bisphenol A |
|---|---|---|
| Central Bridge | Methylene (-CH₂-) | Isopropylidene (-C(CH₃)₂-) |
| Functional Groups | Glycidyl ether and chlorohydrin | Typically hydroxyl groups |
| Molecular Weight | 348.823 g/mol | 228.291 g/mol |
| Typical Applications | Research chemical | Commercial plastics and epoxy resins |
This comparison highlights the structural sophistication of Bisphenol F Glycidyl (2-Chloro-1-propanol) Ether compared to the simpler and more widely used Bisphenol A .
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